

The Selective Sigma-2 Agonist CB-64D: A Technical Guide

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Compound of Interest		
Compound Name:	CB-64D	
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Introduction

CB-64D, a member of the benzylidene morphinan class of compounds, has emerged as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the sigma-2 (σ_2) receptor. Its high affinity and selectivity for the σ_2 receptor over the sigma-1 (σ_1) subtype have enabled more precise elucidation of σ_2 receptor-mediated effects.[1] The σ_2 receptor, now identified as transmembrane protein 97 (TMEM97), is implicated in a diverse array of cellular processes, including cell proliferation, apoptosis, and intracellular calcium signaling.[2][3] Its overexpression in various tumor cell lines has positioned it as a promising target for the development of novel cancer diagnostics and therapeutics.[4] This technical guide provides an in-depth overview of **CB-64D**, including its binding characteristics, detailed experimental protocols for its characterization, and an exploration of the signaling pathways it modulates.

Quantitative Data Presentation

The following tables summarize the binding affinities of **CB-64D** and other relevant sigma receptor ligands. This data is crucial for designing experiments and interpreting results related to sigma receptor pharmacology.

Table 1: Binding Affinity (Ki) of CB-64D and Related Compounds at Sigma Receptors



Compound	σı Receptor Ki (nM)	σ ₂ Receptor Ki (nM)	Selectivity (σ ₁ /σ ₂)	Primary Activity	Reference
CB-64D	3063	16.5	185.6	σ ₂ Agonist	[1][5]
CB-64L	10.5	154	0.07	σı Ligand	[1]
CB-184	7436	13.4	555	σ ₂ Agonist	[1]
Haloperidol	3.2	507	0.006	σ ₁ Antagonist / D ₂ Antagonist	
(+)- Pentazocine	4.8	1698	0.003	σı Agonist	
DTG	~35.5	~39.9	~0.89	Non-selective σ Ligand	-

Table 2: Functional Activity of CB-64D

Assay	Cell Line	Effect	EC50/IC50	Reference
Cytotoxicity	MCF-7, T47D	Induction of apoptosis	Similar across cell lines	
Intracellular Calcium Mobilization	SK-N-SH	Transient increase in [Ca²+]i	Dose-dependent	[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the characterization of **CB-64D** and other sigma-2 receptor ligands.

Radioligand Binding Assay for Sigma-2 Receptors

This protocol is used to determine the binding affinity (Ki) of a test compound for the σ_2 receptor.



Materials:

- Rat liver membrane homogenates (source of σ₂ receptors)
- [3H]DTG (1,3-di-o-tolylguanidine) radioligand
- \circ (+)-Pentazocine (to mask σ_1 receptors)
- Test compound (e.g., CB-64D)
- 50 mM Tris-HCl buffer, pH 8.0
- Glass fiber filters
- Scintillation cocktail
- Scintillation counter

Procedure:

- Prepare rat liver membrane homogenates.
- o In a 96-well plate, add 50 μL of 50 mM Tris-HCl buffer, 50 μL of the test compound at various concentrations, and 50 μL of [3 H]DTG (final concentration ~5 nM).
- \circ To mask σ_1 receptors, add (+)-pentazocine to a final concentration of 100 nM to all wells.
- \circ Initiate the binding reaction by adding 150 μ L of the membrane homogenate (~300 μ g protein).
- Incubate at room temperature for 120 minutes.
- Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters three times with ice-cold Tris-HCl buffer.
- Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.



- \circ Non-specific binding is determined in the presence of a high concentration (e.g., 10 μ M) of unlabeled DTG.
- Calculate the specific binding and determine the Ki value using competitive binding analysis software (e.g., Prism).[7]

Intracellular Calcium Mobilization Assay

This assay measures the ability of a compound to induce an increase in intracellular calcium concentration ($[Ca^{2+}]i$), a downstream effect of σ_2 receptor activation.

- Materials:
 - SK-N-SH human neuroblastoma cells
 - Fura-2 AM (calcium-sensitive fluorescent dye)
 - HEPES-buffered saline (HBS)
 - Pluronic F-127
 - Probenecid (optional, to prevent dye leakage)
 - Test compound (e.g., CB-64D)
 - Fluorescence plate reader or microscope with dual-excitation capabilities (340 nm and 380 nm)

Procedure:

- Culture SK-N-SH cells in a 96-well, black-walled, clear-bottom plate to ~80-90% confluency.
- Prepare a Fura-2 AM loading solution (typically 1-5 μM Fura-2 AM with 0.02-0.04% Pluronic F-127 in HBS).
- Wash the cells once with HBS.



- Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
- Wash the cells twice with HBS to remove extracellular dye.
- Add fresh HBS (with or without probenecid) and allow the cells to de-esterify the Fura-2
 AM for at least 20 minutes at room temperature.
- Measure the baseline fluorescence ratio by exciting at 340 nm and 380 nm and measuring the emission at 510 nm.
- Add the test compound (e.g., CB-64D) at various concentrations.
- Immediately begin recording the fluorescence ratio over time to monitor changes in [Ca²⁺]i.
- Analyze the data by calculating the change in the 340/380 nm fluorescence ratio, which is proportional to the change in [Ca²⁺]i.[4][5][8][9][10]

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)

This flow cytometry-based assay determines if a compound induces apoptosis or necrosis in a cell population.

- Materials:
 - SK-N-SH cells
 - Test compound (e.g., CB-64D)
 - Annexin V-FITC
 - Propidium Iodide (PI)
 - 1X Annexin V Binding Buffer
 - Flow cytometer



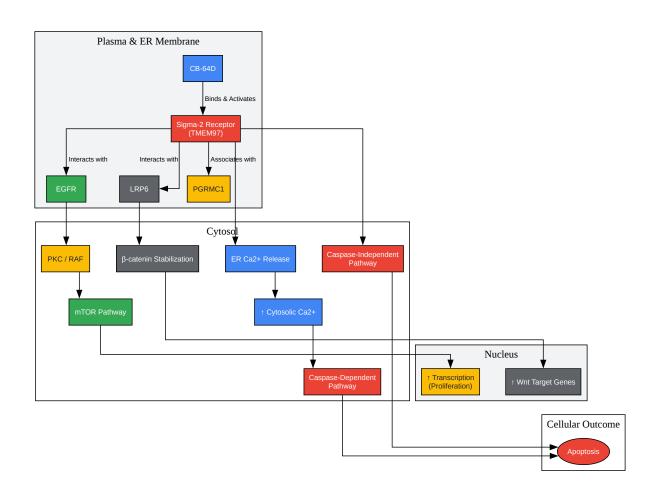
• Procedure:

- Culture SK-N-SH cells and treat with the test compound for the desired time period (e.g., 24-48 hours). Include a vehicle-treated control group.
- Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
- Centrifuge the cells at a low speed (e.g., 200 x g) for 5 minutes.
- Resuspend the cell pellet in 1X Annexin V Binding Buffer.
- Add Annexin V-FITC and PI to the cell suspension.
- Incubate for 15 minutes at room temperature in the dark.
- Analyze the cells by flow cytometry within one hour.
- Interpret the results:
 - Viable cells: Annexin V-FITC negative and PI negative.
 - Early apoptotic cells: Annexin V-FITC positive and PI negative.
 - Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
 - Necrotic cells: Annexin V-FITC negative and PI positive.[11][12][13][14][15]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways modulated by **CB-64D** and a general workflow for its characterization.





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Caption: Signaling pathways activated by the sigma-2 receptor agonist CB-64D.

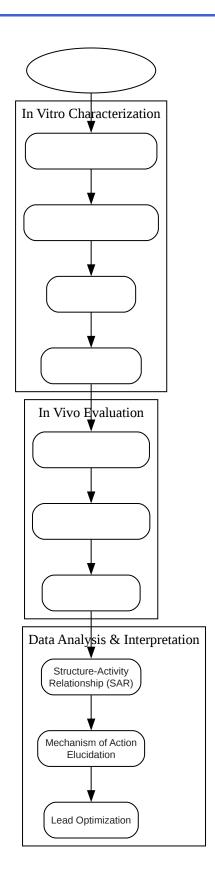






The binding of **CB-64D** to the sigma-2 receptor (TMEM97), located on the endoplasmic reticulum and plasma membrane, initiates a cascade of intracellular events.[2] This includes the release of calcium from intracellular stores, leading to an increase in cytosolic calcium.[6] The sigma-2 receptor has been shown to interact with other proteins such as the progesterone receptor membrane component 1 (PGRMC1) and the epidermal growth factor receptor (EGFR).[2] Interaction with EGFR can lead to the activation of downstream signaling pathways like the PKC/RAF and mTOR pathways, which are involved in cell proliferation.[2] Additionally, the sigma-2 receptor can interact with LRP6, a co-receptor in the Wnt signaling pathway, leading to the stabilization of β -catenin and the transcription of Wnt target genes. **CB-64D** has been shown to induce apoptosis through both caspase-dependent and caspase-independent pathways.





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Caption: Experimental workflow for the characterization of a novel sigma-2 agonist.



The characterization of a novel sigma-2 agonist like **CB-64D** typically begins with in vitro assays to determine its binding affinity and functional activity. This is followed by in vivo studies in animal models to assess its pharmacokinetic properties, efficacy, and toxicity. The data from these studies are then used to establish a structure-activity relationship, elucidate the mechanism of action, and guide further lead optimization for potential therapeutic applications.

Conclusion

CB-64D is a potent and selective sigma-2 receptor agonist that has proven to be an invaluable tool for advancing our understanding of sigma-2 receptor biology. The data and protocols presented in this guide are intended to support researchers in the design and execution of experiments aimed at further characterizing the therapeutic potential of targeting the sigma-2 receptor in various disease states, particularly in oncology. The elucidation of its downstream signaling pathways opens new avenues for the development of targeted therapies that exploit the unique biology of the sigma-2 receptor.

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